(R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the IUPAC name tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate; hydrochloride. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride may involve large-scale batch reactions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride include:
Hydrochloric Acid: Used to form the hydrochloride salt.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidinone and pyrrolopyrazine share structural similarities with ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride
Pyrazole Derivatives: These compounds also exhibit similar biological activities and are used in various scientific applications.
Uniqueness
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its tert-butyl ester group and dimethylamino substituent make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H23ClN2O2 |
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Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5;/h9H,6-8H2,1-5H3;1H/t9-;/m1./s1 |
InChI Key |
VKHBUMGLMFNOQB-SBSPUUFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C.Cl |
Origin of Product |
United States |
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